molecular formula C16H27NO12 B13861145 N-Allyloxycarbonyl-beta-lactosamine

N-Allyloxycarbonyl-beta-lactosamine

Cat. No.: B13861145
M. Wt: 425.38 g/mol
InChI Key: BYVZAAFFTWSDID-AEBMIEDASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Allyloxycarbonyl-beta-lactosamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Allyloxycarbonyl-beta-lactosamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

N-Allyloxycarbonyl-beta-lactosamine can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and its applications in proteomics research and glycan screening.

Properties

Molecular Formula

C16H27NO12

Molecular Weight

425.38 g/mol

IUPAC Name

prop-2-enyl N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate

InChI

InChI=1S/C16H27NO12/c1-2-3-26-16(25)17-8-10(21)13(7(5-19)27-14(8)24)29-15-12(23)11(22)9(20)6(4-18)28-15/h2,6-15,18-24H,1,3-5H2,(H,17,25)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1

InChI Key

BYVZAAFFTWSDID-AEBMIEDASA-N

Isomeric SMILES

C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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